

Periciazine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name:	Periciazine
CAS No.:	2622-26-6
Cat. No.:	B1679606

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a first-generation antipsychotic of the phenothiazine class, is utilized in the management of schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for **Periciazine**. The document elucidates the core chemical properties, presents a step-by-step synthesis protocol with key reaction parameters, and illustrates the primary mechanism of action through its signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure and Identification

Periciazine, also known as **Propericiazine**, is chemically designated as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile[1]. It is a derivative of phenothiazine with a piperidine side chain, which contributes to its pharmacological profile.

The key identifiers and physicochemical properties of **Periciazine** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile	[1]
CAS Number	2622-26-6	[1]
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₂ S	[1]
Molecular Weight	365.49 g/mol	[2]
Appearance	Solid	[2]
Purity	>97%	[2]

Synthesis of Periciazine

The synthesis of **Periciazine** is a multi-step process that begins with the preparation of the key intermediate, 2-cyanophenothiazine, followed by N-alkylation and subsequent reaction with 4-hydroxypiperidine.

Synthesis of 2-Cyanophenothiazine

The initial step involves the cyanation of 2-chlorophenothiazine.

- Reaction: 2-Chlorophenothiazine reacts with cuprous cyanide in a high-boiling point solvent.
- Experimental Protocol:
 - A mixture of 2-chlorophenothiazine, cuprous cyanide, and a catalyst such as potassium iodide is heated in a solvent like N-methylpyrrolidone or quinoline[3][4].
 - The reaction mixture is refluxed for several hours.
 - Upon completion, the mixture is cooled, and the crude product is precipitated by the addition of water.

- The crude 2-cyanophenothiazine is then purified by recrystallization from a suitable solvent system, such as toluene and methanol[3].

Reactant	Molar Ratio	Solvent	Catalyst	Temperature	Reaction Time	Yield
2-Chlorophenothiazine	1	N-Methylpyrrolidone	Potassium Iodide	200-230°C	3-15 hours	>90%
Cuprous Cyanide	0.95-1.25					

Synthesis of 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile

The next step is the alkylation of the 2-cyanophenothiazine intermediate.

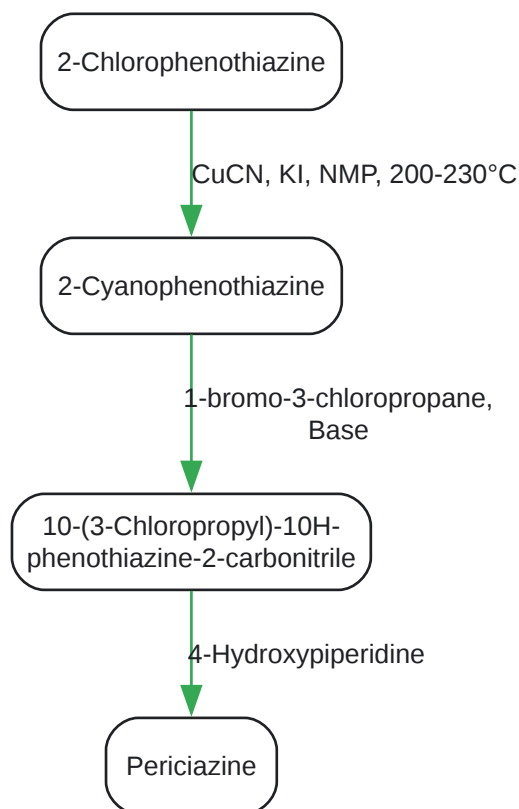
- Reaction: 2-Cyanophenothiazine is reacted with an excess of 1-bromo-3-chloropropane.
- Experimental Protocol:
 - 2-Cyanophenothiazine is dissolved in a suitable solvent.
 - A base, such as sodium amide or potassium carbonate, is added to facilitate the deprotonation of the phenothiazine nitrogen.
 - 1-bromo-3-chloropropane is added, and the mixture is heated to drive the N-alkylation reaction.
 - The resulting intermediate, 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile, is isolated and purified.

Synthesis of Periciazine

The final step involves the condensation of the alkylated intermediate with 4-hydroxypiperidine.

- Reaction: 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is reacted with 4-hydroxypiperidine.
- Experimental Protocol:
 - 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is dissolved in an appropriate solvent.
 - 4-Hydroxypiperidine is added to the solution.
 - The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the secondary amine of 4-hydroxypiperidine.
 - After the reaction is complete, the final product, **Periciazine**, is isolated and purified.

A schematic of the overall synthesis workflow is presented below.



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Synthesis workflow of **Periciazine**.

Mechanism of Action and Signaling Pathways

Periciazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

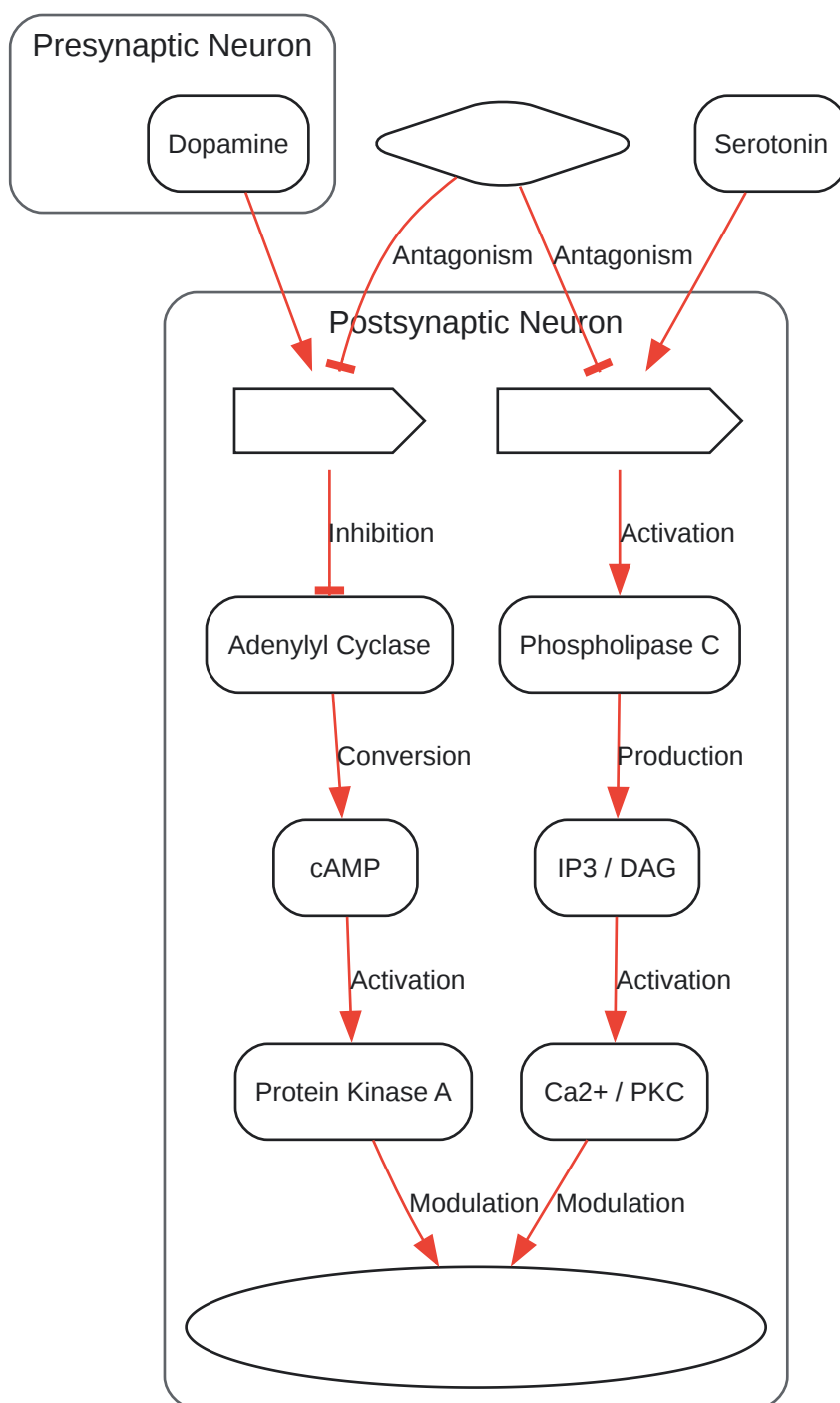
Dopamine D2 Receptor Antagonism

Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. **Periciazine** acts as an antagonist at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism

Periciazine also exhibits antagonist activity at 5-HT2A receptors. The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also modulate dopamine release in different brain regions, potentially reducing the incidence of extrapyramidal side effects associated with potent D2 receptor blockade.

The signaling pathways affected by **Periciazine** are illustrated in the following diagram.



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Periciazine's antagonism of D2 and 5-HT2A receptors.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of **Periciazine**. The presented information, including structured data and visual diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further research into the nuanced pharmacological properties of **Periciazine** and the development of more efficient and stereoselective synthesis methods will continue to be of interest to the scientific community.

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